N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide is an organic compound that features a picolinamide moiety attached to a cyclohexenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide typically involves the reaction of picolinic acid with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The picolinamide moiety can chelate metal ions, making it useful in coordination chemistry. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxyphenyl group instead of a picolinamide moiety.
N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide: Similar structure with a benzamide moiety.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)picolinamide is unique due to its picolinamide moiety, which imparts distinct chemical and biological properties. This moiety allows for versatile coordination with metal ions and potential bioactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O/c17-14(13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h4-6,8,10H,1-3,7,9,11H2,(H,16,17) |
InChI Key |
RAAZASTZFWUZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.